N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 302918-44-1
Cat. No.: VC16089923
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302918-44-1 |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | N-[(E)-(4-methylphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H15N5O3/c1-12-5-7-13(8-6-12)11-19-22-18(24)17-10-16(20-21-17)14-3-2-4-15(9-14)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
| Standard InChI Key | MNJYEZCBDJDYFD-YBFXNURJSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characterization
Chemical Identity
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Molecular Formula: C₁₈H₁₅N₅O₃
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Molecular Weight: 349.34 g/mol
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IUPAC Name: N-[(E)-(4-methylphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
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SMILES: CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)N+[O-]
Key Functional Groups
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Carbohydrazide Moiety: Enables hydrogen bonding and coordination chemistry.
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3-Nitrophenyl Group: Imparts electron-withdrawing effects and redox activity.
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4-Methylbenzylidene Substituent: Enhances lipophilicity and steric bulk .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a condensation reaction between 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and 4-methylbenzaldehyde under acidic conditions (e.g., acetic acid) (Figure 1) .
Procedure:
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Reactants:
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3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide (1 equiv).
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4-Methylbenzaldehyde (1.2 equiv).
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Conditions: Reflux in ethanol with catalytic acetic acid (12–24 hours).
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Purification: Recrystallization from ethanol or column chromatography .
Yield: 65–78% (reported for analogous pyrazole carbohydrazides) .
Reaction Mechanism
The hydrazide reacts with the aldehyde via nucleophilic attack, forming a hydrazone linkage (C=N). The nitro group stabilizes the intermediate through resonance, favoring the (E)-isomer .
Chemical Reactivity and Derivatives
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | H₂/Pd-C, EtOH | Nitro → amine; Hydrazone → amine . |
| Oxidation | KMnO₄, H₂SO₄ | Pyrazole ring hydroxylation . |
| Substitution | R-X, K₂CO₃ | Alkylation at hydrazide NH . |
Stability Profile
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Thermal Stability: Decomposes at 210–215°C (DSC).
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Photostability: Nitro group susceptible to UV-induced degradation.
Biological Activities
Antimicrobial Activity
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Gram-Positive Bacteria: MIC values of 8–32 µg/mL (vs. S. aureus) .
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Fungal Pathogens: Moderate activity against C. albicans (MIC: 64 µg/mL) .
Anti-Inflammatory Activity
Comparative Analysis with Analogues
Future Research Directions
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